3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Overview
Description
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring
Mechanism of Action
Target of Action
The primary targets of pyrazole derivatives, which include 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride, are often proteins or enzymes in the body. For instance, some pyrazole derivatives have been found to interact with Estrogen receptor alpha, Estrogen receptor beta, and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylated cyclopentane derivative with hydrazine or its derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloromethylated pyrazoles and cyclopentane-fused heterocycles. Examples include:
- 3-(Chloromethyl)-1,2,4-triazole
- 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyridine
Uniqueness
The uniqueness of 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride lies in its specific structural features, which combine the reactivity of the chloromethyl group with the stability and versatility of the pyrazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPRVJHZXQFTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363210-33-6 | |
Record name | Cyclopentapyrazole, 3-(chloromethyl)-1,4,5,6-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363210-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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